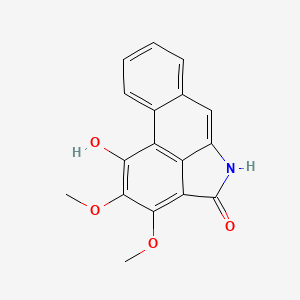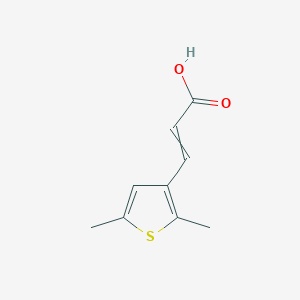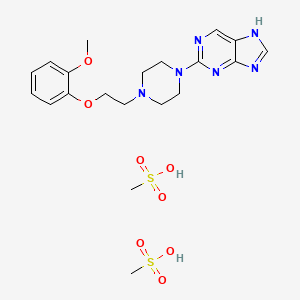
2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-(o-Methoxyphenoxy)ethylamine. This intermediate is then reacted with 1-piperazine to form 2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl).
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of purine derivatives with biological targets.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes. This can lead to inhibition or activation of specific pathways, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
4-Methoxyphenethylamine: Used as a precursor in organic synthesis.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Studied for its potential anticancer activity.
Uniqueness
2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate is unique due to its combination of a purine core with a piperazine and methoxyphenoxyethyl group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
24933-04-8 |
|---|---|
Formule moléculaire |
C20H30N6O8S2 |
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
methanesulfonic acid;2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C18H22N6O2.2CH4O3S/c1-25-15-4-2-3-5-16(15)26-11-10-23-6-8-24(9-7-23)18-19-12-14-17(22-18)21-13-20-14;2*1-5(2,3)4/h2-5,12-13H,6-11H2,1H3,(H,19,20,21,22);2*1H3,(H,2,3,4) |
Clé InChI |
VQVXPKVJRZPZKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCCN2CCN(CC2)C3=NC=C4C(=N3)N=CN4.CS(=O)(=O)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)
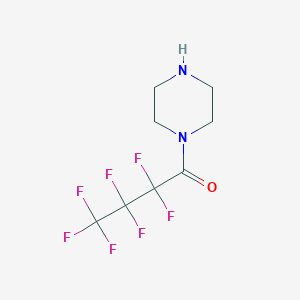


![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)
![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)

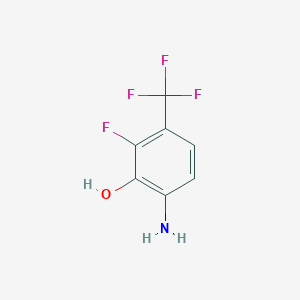

![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
